2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate
Overview
Description
2,2,2-Trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate is a chemical compound with the molecular formula C14H19F3N2O2 and a molecular weight of 304.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate typically involves the reaction of 4-[ethyl(isopropyl)amino]phenol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenyl carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It can be utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Flurothyl: Another compound with a trifluoroethyl group, used in anesthetic applications.
2,2,2-Trifluoroethyl ether: A related compound with potential use in organic synthesis.
2,2,2-Trifluoro-N-(5-fluorothiazol-2-yl)acetamide:
Uniqueness: 2,2,2-Trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-[ethyl(propan-2-yl)amino]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-19(10(2)3)12-7-5-11(6-8-12)18-13(20)21-9-14(15,16)17/h5-8,10H,4,9H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBWSIWTRMLFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NC(=O)OCC(F)(F)F)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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